2-(iodomethyl)-2-methyl-1,4-oxathiane
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Overview
Description
2-(Iodomethyl)-2-methyl-1,4-oxathiane is an organic compound that belongs to the class of heterocyclic compounds containing sulfur and oxygen atoms in a six-membered ring. The presence of an iodomethyl group and a methyl group on the oxathiane ring makes this compound unique and interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-2-methyl-1,4-oxathiane typically involves the reaction of 2-methyl-1,4-oxathiane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to facilitate the substitution of the hydrogen atom on the oxathiane ring with an iodomethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-2-methyl-1,4-oxathiane undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodomethyl group can be substituted with other nucleophiles like azides, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Sodium azide, primary amines, and thiols are used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Azides, amines, and thiols derivatives.
Scientific Research Applications
2-(Iodomethyl)-2-methyl-1,4-oxathiane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 2-(iodomethyl)-2-methyl-1,4-oxathiane involves its ability to undergo nucleophilic substitution reactions, where the iodomethyl group is replaced by various nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the iodine atom, which makes the carbon atom more susceptible to nucleophilic attack . The compound can also participate in oxidation and reduction reactions, contributing to its versatility in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-2-methyl-1,4-oxathiane
- 2-(Bromomethyl)-2-methyl-1,4-oxathiane
- 2-(Fluoromethyl)-2-methyl-1,4-oxathiane
Uniqueness
2-(Iodomethyl)-2-methyl-1,4-oxathiane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make the iodomethyl group more reactive in nucleophilic substitution reactions, providing access to a broader range of chemical transformations .
Properties
CAS No. |
2418733-64-7 |
---|---|
Molecular Formula |
C6H11IOS |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
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